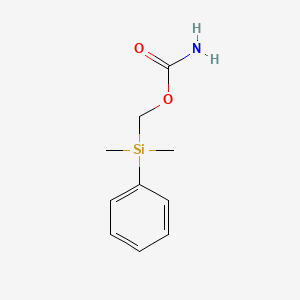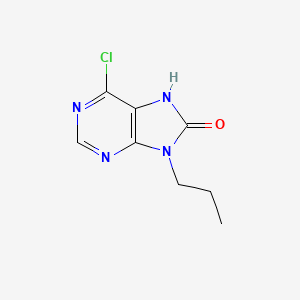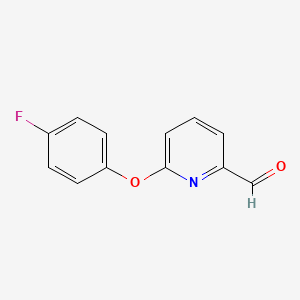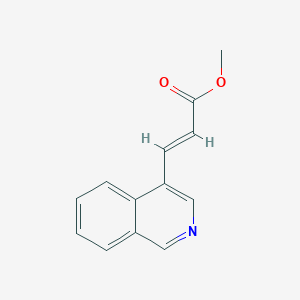
4,5-Dichloro-2-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The presence of chlorine atoms at the 4 and 5 positions, along with a methyl group at the 2 position, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-4,5-dichlorobenzonitrile with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time . This method leverages microwave irradiation to accelerate the reaction, resulting in higher yields and reduced energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives with potential biological activities.
Oxidation and Reduction: Products include quinazoline N-oxides and dihydroquinazoline derivatives, respectively.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interfere with bacterial cell wall synthesis, contributing to its antibacterial activity .
Comparaison Avec Des Composés Similaires
- 4,6-Dichloro-2-methylquinazoline
- 2,4-Dichloro-6-methylquinazoline
- 4,5-Dichloro-2-ethylquinazoline
Comparison: 4,5-Dichloro-2-methylquinazoline is unique due to the specific positioning of chlorine atoms and the methyl group, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced antibacterial or anticancer properties due to these structural differences .
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
4,5-dichloro-2-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 |
Clé InChI |
NFGMJPHDSDHVCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC=C2)Cl)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


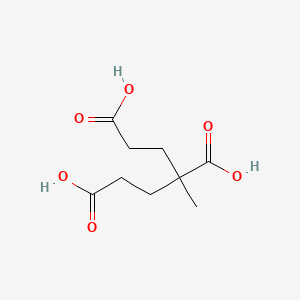
![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)

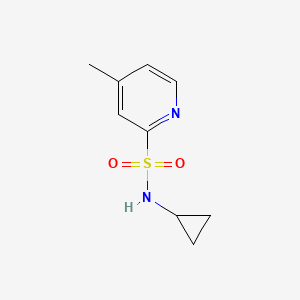
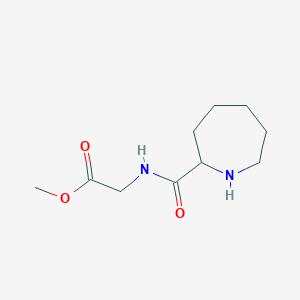
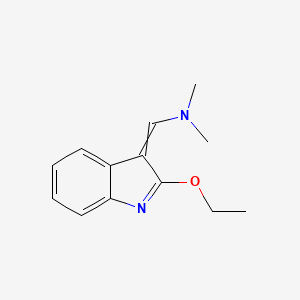
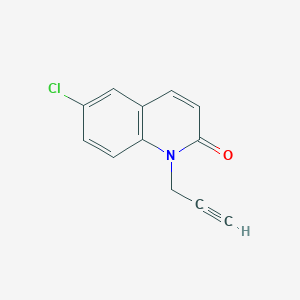
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)

